N-({[3,3'-bithiophene]-5-yl}methyl)-1-methyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N-({[3,3'-bithiophene]-5-yl}methyl)-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring, a sulfonamide group, and a thiophene moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[3,3'-bithiophene]-5-yl}methyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrazole derivative with sulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Thiophene Moiety: The thiophene moiety is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-({[3,3'-bithiophene]-5-yl}methyl)-1-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield sulfoxides or sulfones, while reduction of the sulfonamide group can produce amines.
Scientific Research Applications
N-({[3,3'-bithiophene]-5-yl}methyl)-1-methyl-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-({[3,3'-bithiophene]-5-yl}methyl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the pyrazole ring can interact with various receptors in the body. The thiophene moiety may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-N-[2-(4-methylpentan-2-yl)-3-thienyl]-3-(trifluoromethyl)pyrazole-4-carboxamide: This compound shares a similar pyrazole and thiophene structure but differs in the presence of a carboxamide group instead of a sulfonamide group.
Penthiopyrad: A fungicide that contains a pyrazole ring and a thiophene moiety, similar to N-({[3,3'-bithiophene]-5-yl}methyl)-1-methyl-1H-pyrazole-4-sulfonamide.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a sulfonamide group and a thiophene moiety makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-methyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S3/c1-16-7-13(6-14-16)21(17,18)15-5-12-4-11(9-20-12)10-2-3-19-8-10/h2-4,6-9,15H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPKUCGDZPTBAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC2=CC(=CS2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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